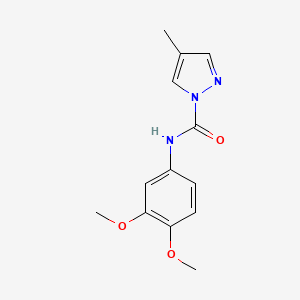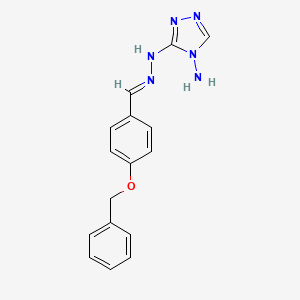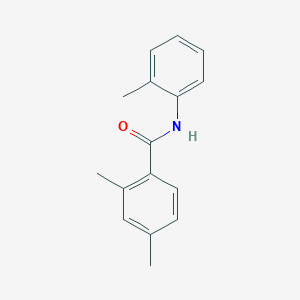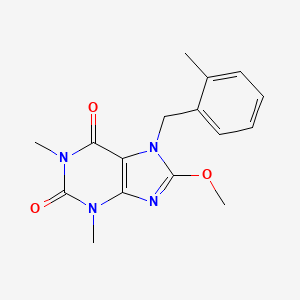
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide, also known as DMHP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMHP belongs to the class of pyrazole carboxamide compounds and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide is not fully understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of p38 mitogen-activated protein kinase (MAPK), a signaling pathway that is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been found to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which play a key role in the inflammatory response. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit a wide range of biological activities. However, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.
Future Directions
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide and its analogs. Another area of research is the investigation of the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide in vivo. Furthermore, the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide in the treatment of neurodegenerative diseases and cancer should be further explored. Additionally, the molecular mechanisms underlying the biological activities of N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide should be elucidated to better understand its therapeutic potential.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-methyl-1H-pyrazole-1-carboxylic acid, followed by the addition of ammonia and acetic anhydride. The product obtained is then purified through recrystallization to obtain pure N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Furthermore, N-(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole-1-carboxamide has been found to exhibit neuroprotective properties and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-7-14-16(8-9)13(17)15-10-4-5-11(18-2)12(6-10)19-3/h4-8H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHROJFZGPNYBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5816282.png)
![2-[2-(benzyloxy)phenyl]-N-[(3R*,4R*)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B5816294.png)

![3-benzyl-4,7-dimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5816299.png)



![N'-[(2-chlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5816349.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)

![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![N-{[benzyl(methyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5816380.png)
